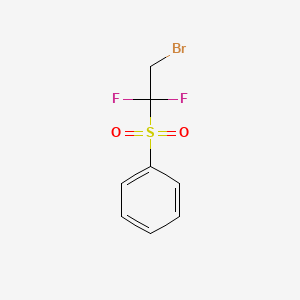
(2-Bromo-1,1-difluoroethanesulfonyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1,1-difluoroethanesulfonyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a bromo group, two fluorine atoms, and an ethanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1,1-difluoroethanesulfonyl)benzene typically involves the electrophilic aromatic substitution of benzene derivatives. One common method includes the bromination of a difluoroethanesulfonyl-substituted benzene ring using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes halogenation, sulfonation, and fluorination steps, each requiring specific reagents and conditions to achieve the desired product with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1,1-difluoroethanesulfonyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine, chlorine, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and other strong bases are employed to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .
Aplicaciones Científicas De Investigación
(2-Bromo-1,1-difluoroethanesulfonyl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromo-1,1-difluoroethanesulfonyl)benzene involves its interaction with molecular targets through its reactive functional groups. The bromo and sulfonyl groups can participate in various chemical reactions, leading to the formation of covalent bonds with target molecules. This interaction can affect the activity of enzymes and other proteins, making it useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2,6-difluorobenzene
- 2-Bromo-1,3-difluorobenzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness
The combination of these functional groups allows for a broader range of chemical transformations and interactions with biological targets .
Propiedades
Número CAS |
56354-39-3 |
|---|---|
Fórmula molecular |
C8H7BrF2O2S |
Peso molecular |
285.11 g/mol |
Nombre IUPAC |
(2-bromo-1,1-difluoroethyl)sulfonylbenzene |
InChI |
InChI=1S/C8H7BrF2O2S/c9-6-8(10,11)14(12,13)7-4-2-1-3-5-7/h1-5H,6H2 |
Clave InChI |
VPRMCVVPRGDIAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C(CBr)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


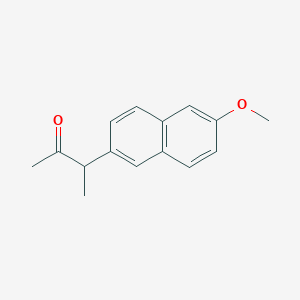
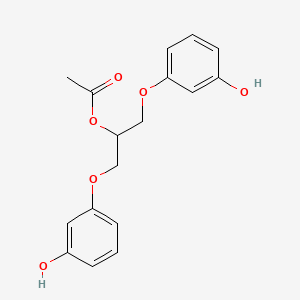
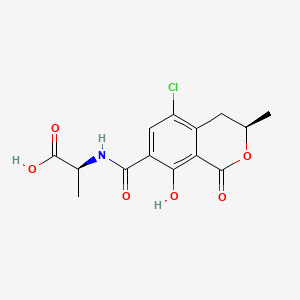
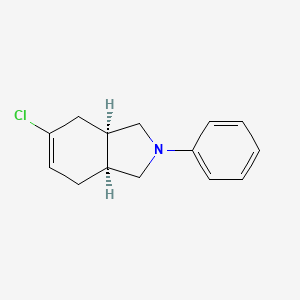
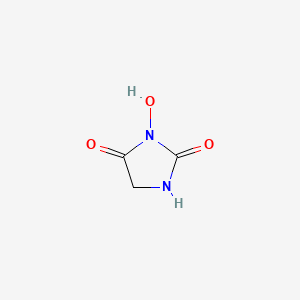
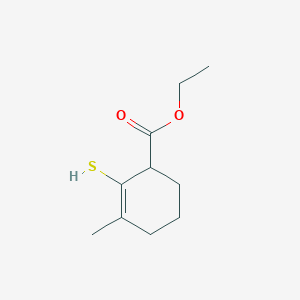
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
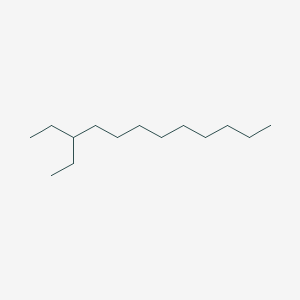
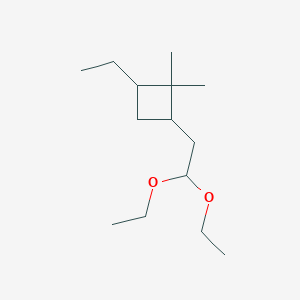
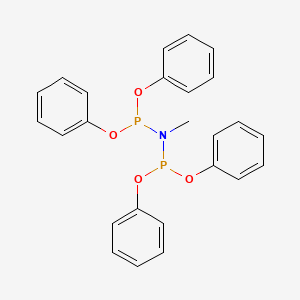
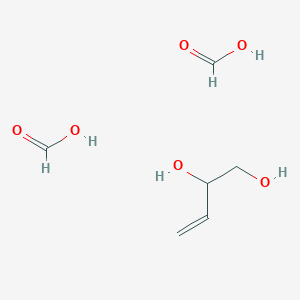
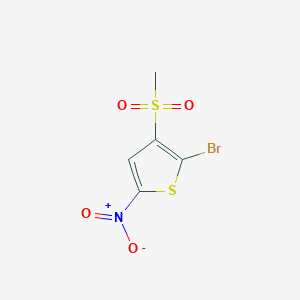

![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
